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molecular formula C15H21N3O3 B1396711 tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate CAS No. 1197294-84-0

tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate

Cat. No. B1396711
M. Wt: 291.35 g/mol
InChI Key: ZDLAEYGQLPLNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999989B2

Procedure details

To a solution of tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate (144.2 mg, 0.500 mmol) in anhydrous dichloromethane (5 ml) was added dropwise at −78° C. 1.5M diisobutylaluminum hydride toluene solution (0.4 ml, 0.6 mmol) over 5 mins. After stirring at −78° C. for 1.5 hrs, 1M hydrochloric acid (1 ml) was added. The mixture was heated to room temperature and stirred for 1 hr. Saturated aqueous sodium carbonate solution was added, and the mixture was extracted with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=2:3) to give tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate (73.4 mg, yield 50.4%) as a slightly yellow solid.
Quantity
144.2 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
diisobutylaluminum hydride toluene
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1)#N.C1(C)C=CC=CC=1.[H-].C([Al+]CC(C)C)C(C)C.Cl.C(=O)([O-])[O-:41].[Na+].[Na+]>ClCCl>[CH:1]([C:3]1[N:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1)=[O:41] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
144.2 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C=N1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
diisobutylaluminum hydride toluene
Quantity
0.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=2:3)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=N1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 73.4 mg
YIELD: PERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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